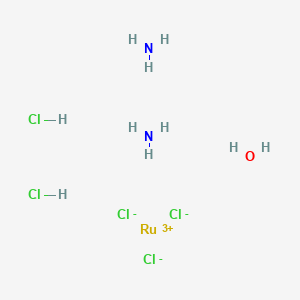
(R-(R*,R*-(E)))-3,7,11,15-Tetramethylhexadec-2-enyl palmitate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R-(R*,R*-(E)))-3,7,11,15-Tetramethylhexadec-2-enyl palmitate is a chemical compound known for its unique structure and properties. This compound is a derivative of palmitic acid, a common saturated fatty acid found in animals and plants. The compound’s structure includes a long hydrocarbon chain with multiple methyl groups and a palmitate ester, making it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (R-(R*,R*-(E)))-3,7,11,15-Tetramethylhexadec-2-enyl palmitate typically involves the esterification of palmitic acid with an alcohol derivative. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to a temperature range of 60-80°C to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity reactants and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(R-(R*,R*-(E)))-3,7,11,15-Tetramethylhexadec-2-enyl palmitate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions and the presence of oxidizing agents.
Reduction: Reduction reactions can convert the ester group to an alcohol, altering the compound’s properties.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in an acidic or neutral medium.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions to prevent side reactions.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines, and are carried out in a suitable solvent like ethanol or water.
Major Products Formed
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The primary product is the corresponding alcohol.
Substitution: The products vary depending on the nucleophile used, but can include esters, amides, and other derivatives.
Applications De Recherche Scientifique
(R-(R*,R*-(E)))-3,7,11,15-Tetramethylhexadec-2-enyl palmitate has several scientific research applications:
Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.
Biology: The compound is studied for its role in lipid metabolism and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its lipophilic nature.
Industry: It is used in the formulation of cosmetics and personal care products for its emollient properties.
Mécanisme D'action
The mechanism of action of (R-(R*,R*-(E)))-3,7,11,15-Tetramethylhexadec-2-enyl palmitate involves its interaction with lipid membranes and enzymes. The compound integrates into lipid bilayers, affecting membrane fluidity and permeability. It also interacts with enzymes involved in lipid metabolism, modulating their activity and influencing cellular processes such as signal transduction and energy production.
Propriétés
Numéro CAS |
53950-58-6 |
|---|---|
Formule moléculaire |
C36H70O2 |
Poids moléculaire |
534.9 g/mol |
Nom IUPAC |
[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl] hexadecanoate |
InChI |
InChI=1S/C36H70O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-29-36(37)38-31-30-35(6)28-22-27-34(5)26-21-25-33(4)24-20-23-32(2)3/h30,32-34H,7-29,31H2,1-6H3/b35-30+/t33-,34-/m1/s1 |
Clé InChI |
JDFCEOMVLWWUMP-LDIAVGPLSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)OC/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


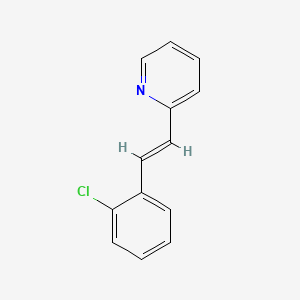
![4-Amino-3-{(e)-[4-(pyrimidin-2-ylsulfamoyl)phenyl]diazenyl}naphthalene-1-sulfonic acid](/img/structure/B13759702.png)
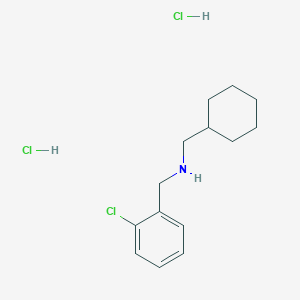


![(3aS,5R,6S,6aS)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B13759738.png)
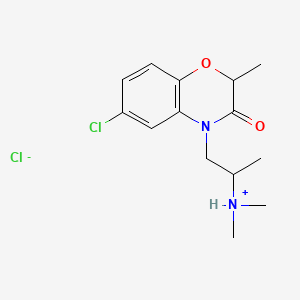
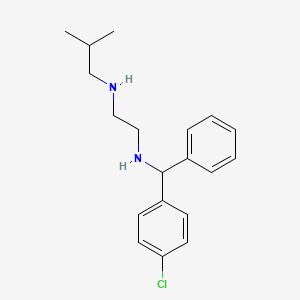
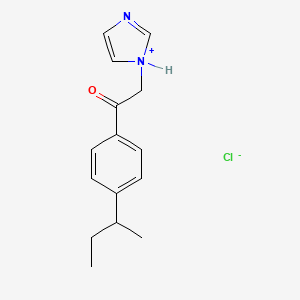
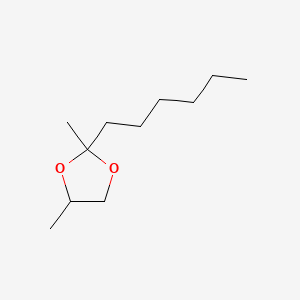
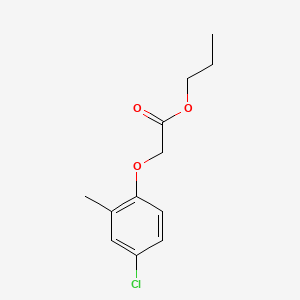
![4-[(5-Fluoro-2-methylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13759786.png)
![2-(1-benzylindazol-3-yl)oxy-4-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-4-oxobutanoate](/img/structure/B13759789.png)
